2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-11-8-6-10(7-9-11)18-16(19)14-12-4-2-3-5-13(12)21-15(14)17/h6-9H,2-5,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCHKLYMJWMDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972155 | |
| Record name | 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-21-6 | |
| Record name | 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 330.45 g/mol
- CAS Number : 777879-12-6
- Structure : The compound features a benzothiophene core, which is known for various biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to benzothiophene derivatives. For instance, derivatives similar to this compound have shown significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Benzothiophene Derivatives
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| 2-amino... | Staphylococcus aureus | 20 |
Antiviral Activity
Research has indicated that N-heterocycles can serve as promising antiviral agents. Compounds structurally related to the target compound have been evaluated for their ability to inhibit viral replication. For example, certain thiazolidinone derivatives exhibited significant antiviral activity by inhibiting RNA polymerase involved in viral replication.
Table 2: Antiviral Efficacy of Related Compounds
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Case Studies
-
Case Study on Antibacterial Properties :
A study involving the synthesis of magnetic nanoparticles coated with thiazole derivatives demonstrated enhanced antibacterial activity against E. coli and S. aureus. The results indicated that the particles could penetrate bacterial membranes effectively, suggesting a potential application for targeted drug delivery systems. -
Case Study on Antiviral Activity :
In vitro studies have shown that compounds similar to the target molecule can inhibit the activity of viral enzymes such as NS5B RNA polymerase by more than 95%. This highlights the potential for developing antiviral therapies based on the benzothiophene scaffold.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in drug development:
-
Antimicrobial Activity :
- Research has shown that derivatives of benzothiophene compounds can exhibit significant antimicrobial properties. For instance, studies involving similar compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Antibacterial Activity Assessment :
- In Vivo Studies on Inflammation :
- Neuroprotection in Animal Models :
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the phenyl ring and the carboxamide group. Key comparisons include:
*Calculated based on molecular formula C₁₆H₁₈N₂O₂S.
Key Observations :
- Methoxy vs.
- Fluorine Substitution : The 2-fluorophenyl analog () may exhibit enhanced metabolic stability due to fluorine’s electronegativity, though its melting point and solubility data are unreported .
- Multi-Substituted Analogs : Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxy in ) show higher melting points, suggesting stronger crystal packing via hydrogen bonding .
Q & A
Basic: What are the established synthetic routes for 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what are the critical reaction steps?
Methodological Answer:
The synthesis typically involves three key steps:
- Step 1: Formation of the benzothiophene core via cyclization of substituted cyclohexenones with sulfur-containing reagents (e.g., Lawesson’s reagent) .
- Step 2: Introduction of the amino group at the 2-position using nitration followed by reduction or direct amination protocols.
- Step 3: Amide coupling between the carboxylic acid derivative (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) and 4-methoxyaniline. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
Critical Considerations: Optimize solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield and purity. Monitor reaction progress via TLC or HPLC .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure by growing single crystals via slow evaporation (e.g., using ethanol/water mixtures). Compare bond lengths and angles with related benzothiophene derivatives to validate stereoelectronic effects .
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions. The methoxyphenyl group’s aromatic protons typically appear as a doublet (δ 6.8–7.2 ppm), while the tetrahydrobenzothiophene protons resonate as multiplet signals (δ 1.5–2.8 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch at ~3400 cm, C=O at ~1650 cm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Variable Substituent Libraries: Synthesize analogs with modified methoxyphenyl groups (e.g., halogenation, alkylation) and compare bioactivity profiles .
- Biological Assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls to validate results .
- Computational Modeling: Perform molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase). Correlate computational data with experimental IC values .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent microbial strains, growth media, and incubation times. For example, discrepancies in antifungal activity may arise from variations in Candida albicans strains .
- Control for Compound Stability: Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts.
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity effects on solubility) .
Advanced: What mechanistic approaches are suitable for studying the compound’s mode of action?
Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes implicated in antimicrobial activity (e.g., β-lactamases or topoisomerases). Use fluorometric or colorimetric substrates (e.g., nitrocefin for β-lactamase activity) to quantify inhibition .
- Cellular Uptake Studies: Employ fluorescently labeled analogs and confocal microscopy to track intracellular localization in bacterial/fungal cells.
- Proteomics: Perform 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins in treated vs. untreated microbial cultures .
Basic: How is compound purity assessed, and what thresholds are acceptable for research use?
Methodological Answer:
- HPLC: Use a C18 column with a UV detector (λ = 254 nm). A purity threshold of ≥95% is acceptable for preliminary assays, while ≥98% is required for mechanistic studies .
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- Melting Point: Compare observed mp with literature values (e.g., 120–122°C for related compounds) to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
